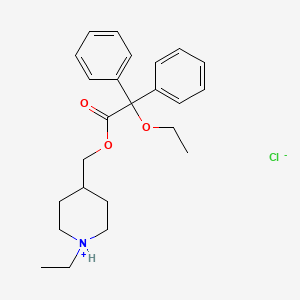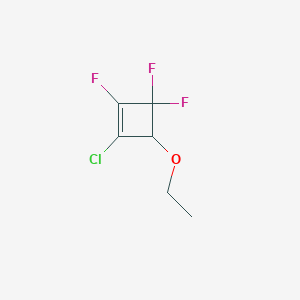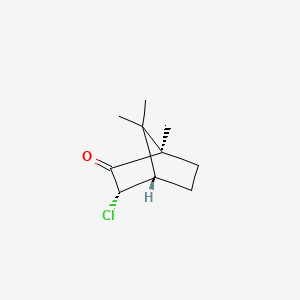![molecular formula C34H20 B14749824 Benz[j]heptaphene CAS No. 214-87-9](/img/structure/B14749824.png)
Benz[j]heptaphene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benz[j]heptaphene is a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and significant presence in environmental pollutants. It is composed of multiple fused benzene rings, making it a member of the larger family of PAHs. These compounds are often studied due to their potential health impacts and their role in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benz[j]heptaphene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of high-temperature reactions to facilitate the fusion of benzene rings. Specific catalysts and solvents are employed to optimize the yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound often involves the pyrolysis of organic materials, such as coal tar or petroleum derivatives. This process generates a mixture of PAHs, from which this compound can be isolated through various separation techniques, including chromatography and crystallization.
化学反应分析
Types of Reactions: Benz[j]heptaphene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often using reagents like potassium permanganate or ozone.
Reduction: Reduction reactions may involve the use of hydrogen gas or metal hydrides to add hydrogen atoms to the compound.
Substitution: Substitution reactions involve replacing one or more hydrogen atoms with other functional groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Hydrogen gas, metal hydrides, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and Friedel-Crafts catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can produce various halogenated or alkylated derivatives.
科学研究应用
Benz[j]heptaphene has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental processes.
Biology: Research on this compound helps in understanding its biological effects, including its potential carcinogenicity and mutagenicity.
Medicine: Studies investigate its impact on human health, particularly its role in cancer development.
Industry: this compound is used in the production of certain dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which Benz[j]heptaphene exerts its effects involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to cancer. The compound also generates reactive oxygen species (ROS) during metabolic processes, which can damage cellular structures and contribute to its toxic effects.
相似化合物的比较
- Benzo[a]pyrene
- Benzo[e]pyrene
- Benzo[g,h,i]perylene
Comparison: Benz[j]heptaphene is unique due to its specific ring structure and the positions of its fused benzene rings. Compared to other PAHs, it may exhibit different reactivity and biological effects. For instance, while Benzo[a]pyrene is well-known for its high carcinogenic potential, this compound’s unique structure may result in distinct interactions with biological molecules and varying degrees of toxicity.
属性
CAS 编号 |
214-87-9 |
|---|---|
分子式 |
C34H20 |
分子量 |
428.5 g/mol |
IUPAC 名称 |
octacyclo[20.12.0.02,15.04,13.06,11.016,21.024,33.026,31]tetratriaconta-1(34),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32-heptadecaene |
InChI |
InChI=1S/C34H20/c1-3-9-23-15-27-19-33-31(17-25(27)13-21(23)7-1)29-11-5-6-12-30(29)32-18-26-14-22-8-2-4-10-24(22)16-28(26)20-34(32)33/h1-20H |
InChI 键 |
IKWUOLSMNASVPR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C5=CC=CC=C5C6=CC7=CC8=CC=CC=C8C=C7C=C64 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


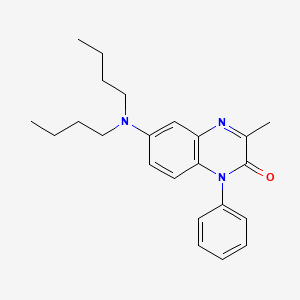
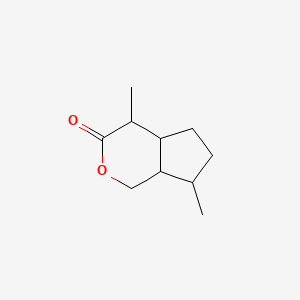
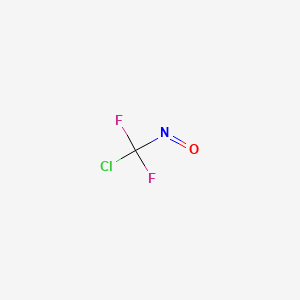
![(8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile](/img/structure/B14749775.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14749782.png)
![N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide](/img/structure/B14749787.png)
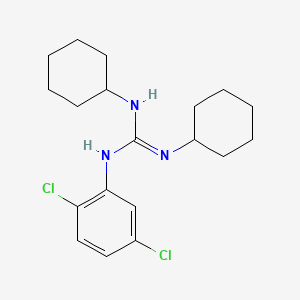
![hexyl [(E)-amino(4-aminophenyl)methylidene]carbamate](/img/structure/B14749808.png)
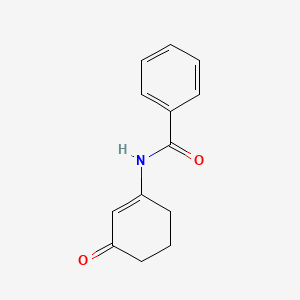
![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B14749826.png)

